![molecular formula C7H5BrFNO B1521861 3-Bromo-2-fluorobenzamide CAS No. 871353-25-2](/img/structure/B1521861.png)
3-Bromo-2-fluorobenzamide
Overview
Description
3-Bromo-2-fluorobenzamide is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.02 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluorobenzamide can be represented by the SMILES stringC1=CC(=C(C(=C1)Br)F)C(=O)N
. This indicates that the compound consists of a benzene ring with bromine and fluorine substituents, and an amide group.
Scientific Research Applications
Synthesis of Biaryl Intermediates
4-Bromo-2-fluorobenzoic acid, a compound related to 3-Bromo-2-fluorobenzamide, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that 3-Bromo-2-fluorobenzamide could potentially be used in similar reactions to produce biaryl intermediates, which are important in the synthesis of various organic compounds.
Production of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
2-Bromo-4-fluorobenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . Given the structural similarity, 3-Bromo-2-fluorobenzamide could potentially be used in similar reactions to produce these or related compounds.
Synthesis of Benzoic Acid Derivatives
2-Bromo-4-fluorobenzoic acid is also used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid . This suggests that 3-Bromo-2-fluorobenzamide could potentially be used in similar reactions to produce benzoic acid derivatives.
Advanced Battery Science
While the specific applications of 3-Bromo-2-fluorobenzamide in advanced battery science are not detailed, the compound is listed under applications and protocols in this field . This suggests that it could potentially be used in the development or testing of advanced batteries.
Safety and Hazards
The safety data sheet for 3-Bromo-2-fluorobenzamide indicates that it is classified under the GHS06 hazard class . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
While specific future directions for the research and application of 3-Bromo-2-fluorobenzamide are not available in the search results, fluorinated benzamides have been investigated over the past three decades for their structures and potential applications . This suggests that 3-Bromo-2-fluorobenzamide could also be a subject of future research in various fields, including medicine and materials science.
Mechanism of Action
Target of Action
Mode of Action
- The amide bond in 3-Bromo-2-fluorobenzamide can be broken down by water or enzymes, releasing benzoic acid and fluorobenzylamine. The bromine atom in the compound might be susceptible to nucleophilic substitution with other atoms or functional groups, depending on reaction conditions.
properties
IUPAC Name |
3-bromo-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBFBQQCCZYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657871 | |
Record name | 3-Bromo-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorobenzamide | |
CAS RN |
871353-25-2 | |
Record name | 3-Bromo-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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